5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-carbonitrile family, characterized by a 1,3-oxazole core substituted at positions 2, 4, and 3. The key structural features include:
- Azepan-1-yl group: A seven-membered saturated ring (azepane) attached via a nitrogen atom at position 5 of the oxazole.
- Phenoxymethyl furan substituent: A furan ring at position 2 of the oxazole, functionalized with a phenoxymethyl group.
- Carbonitrile group: A nitrile (-C≡N) at position 4, which enhances electrophilicity and hydrogen-bonding capacity.
The compound’s synthesis likely involves multi-component reactions, similar to methods described for pyrazole-carbonitrile derivatives (e.g., one-pot reactions with thiols or acetylation steps) .
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGUQPOMMZMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. The compound features an azepane ring, a furan moiety, and an oxazole ring, along with a carbonitrile functional group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and oxazole rings can participate in π-stacking interactions with aromatic amino acids in enzymes or receptors, while the azepane group may enhance binding affinity through hydrophobic interactions. The nitrile group can also engage in hydrogen bonding, stabilizing the compound within its target sites.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antibacterial and antifungal agent.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies involving cell lines have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both pathogens. These results indicate strong antimicrobial efficacy compared to standard antibiotics.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : In vitro assays using HeLa and MCF7 cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values of 20 µM and 25 µM respectively, indicating promising anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazole-Carbonitrile Derivatives
The following table highlights key structural analogs and their differences:
Key Structural and Functional Differences
Azepan vs. Smaller Amine Groups
- Azepan-1-yl (target compound and ): The seven-membered ring offers greater conformational flexibility compared to cyclopropylamino () or allylamino (). This flexibility may improve binding to targets with deep hydrophobic pockets.
Furan Substituents
- Phenoxymethyl furan (target compound and ): The phenoxy group enhances lipophilicity, favoring membrane permeability.
- 4-Methoxyphenoxy-methyl furan (): The methoxy group introduces polarity, improving aqueous solubility compared to the target compound.
Electronic Effects
- Pyridine moiety (): The aromatic nitrogen enables hydrogen bonding and coordination with metal ions, useful in catalytic or receptor-binding applications.
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones using agents like phosphorus oxychloride or sulfuric acid. For the target oxazole, a precursor such as 2-cyano-3-(azepan-1-yl)propanamide can be treated with POCl₃ to induce cyclization, yielding the oxazole ring.
Example Protocol :
Van Leusen Oxazole Synthesis
TosMIC reacts with ketones to form oxazoles. Here, a ketone bearing both cyano and azepan-1-yl groups at the α-position would yield the desired core:
Conditions :
-
Dissolve TosMIC (1.2 equiv) and 3-(azepan-1-yl)-2-cyanopropan-1-one (1.0 equiv) in methanol.
Synthesis of 5-(Phenoxymethyl)Furan-2-yl Substituent
Feist-Benary Furan Synthesis
The Feist-Benary method constructs trisubstituted furans via reaction of α-chloro ketones with β-keto esters. For 5-(phenoxymethyl)furan-2-yl:
-
Synthesize α-chloro-4-phenoxymethylacetophenone from 4-phenoxymethylacetophenone via chlorination.
-
Condense with ethyl acetoacetate in pyridine to form the furan ring.
Reaction Table :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | Cl₂, AcOH, 0°C, 2h | α-Chloro derivative | 85% |
| Cyclization | Ethyl acetoacetate, pyridine, 80°C, 4h | 5-(Phenoxymethyl)furan-2-carboxylate | 78% |
Williamson Ether Synthesis on Furan
Introduce phenoxymethyl via nucleophilic substitution:
-
Prepare 5-(hydroxymethyl)furan-2-carbaldehyde by reducing 5-formylfurfuryl alcohol.
Optimized Conditions :
-
5-(Hydroxymethyl)furan-2-carbaldehyde (1.0 equiv), bromophenol (1.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 8h.
Coupling Strategies for Oxazole and Furan Fragments
Suzuki-Miyaura Cross-Coupling
Introduce the furan-2-yl group to the oxazole via palladium-catalyzed coupling. The oxazole requires a boronic ester at C2, while the furan needs a halogen substituent.
Protocol :
Nucleophilic Aromatic Substitution
Activate the oxazole C2 with a leaving group (e.g., Cl), then substitute with furan-2-yl lithium:
Conditions :
-
Generate furan-2-yllithium via LDA at −78°C in THF.
-
Add to 5-(azepan-1-yl)-2-chloro-1,3-oxazole-4-carbonitrile (1.0 equiv) and stir for 2h.
Optimization of Reaction Conditions
Catalytic Hydrogenation for Deprotection
If benzyl or other protecting groups are used, hydrogenation with Pd/C (10%) under H₂ (10–50 psi) in EtOAc/EtOH efficiently removes them.
Example :
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance oxazole cyclization, while ethereal solvents (THF, DME) favor cross-couplings. Elevated temperatures (80–100°C) accelerate furan etherification but may degrade nitriles.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key synthetic strategies for 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the oxazole core via reactions between nitriles and carbonyl derivatives under reflux conditions in solvents like THF or DMSO .
- Functionalization : Introduction of the azepane and phenoxymethyl-furan moieties via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Protection-Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during synthesis .
Key Conditions : Inert atmosphere (N₂/Ar), controlled temperatures (0–120°C), and catalysts like Pd(PPh₃)₄ for cross-coupling .
Q. Which analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- HPLC : Purity assessment (>95% typically required for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can reaction yields be optimized for the azepane-substitution step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azepane .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for hindered substrates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction rate and decomposition .
Data-Driven Approach : Use Design of Experiments (DoE) to statistically optimize parameters .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Study stability in biological membranes (e.g., lipid bilayer models) .
Case Study : Docking studies of similar oxazole derivatives identified π-π stacking with aromatic residues in kinase active sites .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Target Profiling : Employ kinome-wide screens to identify off-target effects .
Example : Inconsistent IC₅₀ values in cancer cell lines may stem from variations in cell permeability or efflux pump expression .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
